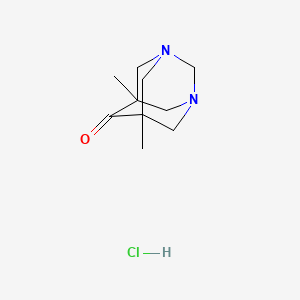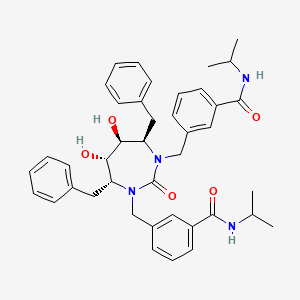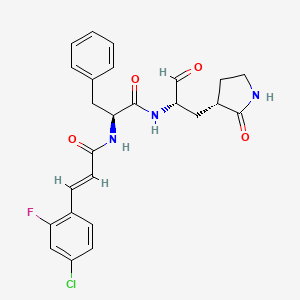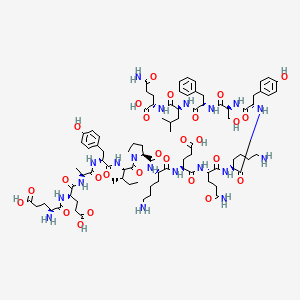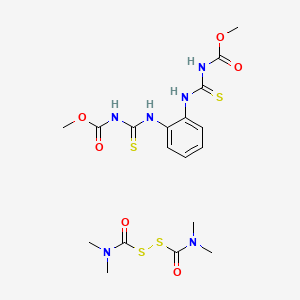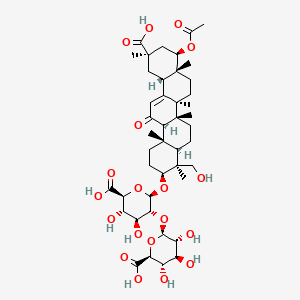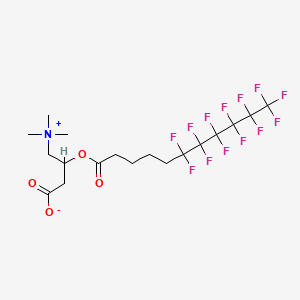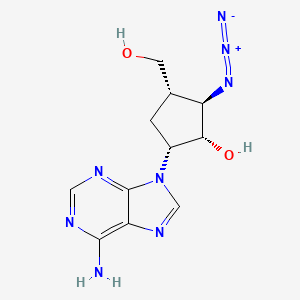
Carbocyclic-3'-azido-ara-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic-3’-azido-ara-adenosine: is a synthetic nucleoside analogue. It belongs to the class of carbocyclic nucleosides, where the oxygen atom in the furanose ring is replaced by a methylene group. This modification enhances the compound’s chemical and metabolic stability, making it a valuable tool in medicinal chemistry and antiviral research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbocyclic-3’-azido-ara-adenosine typically involves multiple steps, starting from a suitable carbocyclic precursor. The key steps include:
Formation of the Carbocyclic Ring: This can be achieved through cyclization reactions involving suitable starting materials such as cyclopentene derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Attachment of the Adenine Base: The adenine base is attached through glycosylation reactions, where the carbocyclic ring is coupled with a protected adenine derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of Carbocyclic-3’-azido-ara-adenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Carbocyclic-3’-azido-ara-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products:
Oxidation Products: Oxidized carbocyclic nucleosides.
Reduction Products: Amino-substituted carbocyclic nucleosides.
Substitution Products: Various substituted carbocyclic nucleosides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Carbocyclic-3’-azido-ara-adenosine is used as a building block in the synthesis of more complex nucleoside analogues. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study nucleoside metabolism and enzyme interactions. Its stability allows for detailed kinetic studies and enzyme inhibition assays.
Medicine: Carbocyclic-3’-azido-ara-adenosine has shown potential as an antiviral agent. It is studied for its ability to inhibit viral replication by targeting viral polymerases and other enzymes.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its stability and efficacy make it a promising candidate for drug development.
Mécanisme D'action
Carbocyclic-3’-azido-ara-adenosine exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis. It targets viral polymerases, incorporating into the viral DNA or RNA and causing chain termination. This inhibits viral replication and reduces viral load.
Molecular Targets and Pathways:
Viral Polymerases: Inhibition of DNA or RNA polymerases.
Enzyme Inhibition: Inhibition of enzymes involved in nucleoside metabolism.
Comparaison Avec Des Composés Similaires
Aristeromycin: Another carbocyclic nucleoside with antiviral properties.
Neplanocin A: A cyclopentene analogue with significant biological activity.
Cyclopentenylcytosine: A potent antitumor and antiviral agent.
Uniqueness: Carbocyclic-3’-azido-ara-adenosine is unique due to its azido group, which enhances its antiviral activity and stability. Compared to other carbocyclic nucleosides, it offers a distinct mechanism of action and potential for drug development.
By understanding the synthesis, reactions, applications, and mechanisms of Carbocyclic-3’-azido-ara-adenosine, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
118237-80-2 |
|---|---|
Formule moléculaire |
C11H14N8O2 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
(1R,2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H14N8O2/c12-10-8-11(15-3-14-10)19(4-16-8)6-1-5(2-20)7(9(6)21)17-18-13/h3-7,9,20-21H,1-2H2,(H2,12,14,15)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
YSQSXJRTEDLTMS-JXOAFFINSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


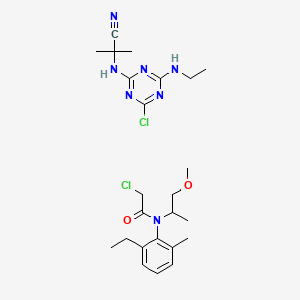


![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
